molecular formula C19H18F3NO4 B12655876 Trifopsime CAS No. 72131-76-1

Trifopsime

Cat. No.: B12655876
CAS No.: 72131-76-1
M. Wt: 381.3 g/mol
InChI Key: IBHCSFXTRODDNR-CYBMUJFWSA-N
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Description

Trifopsime (hypothetical IUPAC name pending verification) is a novel compound postulated to belong to the class of triphosphatase (TPS) enzymes, based on structural motifs identified in preliminary studies . These enzymes typically exhibit magnesium-dependent hydrolysis of triphosphate groups, a feature critical for their role in cellular energy regulation . Current hypotheses suggest this compound may share functional homology with Terzyme, a well-documented TPS homolog, though distinctions in substrate specificity and kinetic parameters remain under investigation .

Properties

CAS No.

72131-76-1

Molecular Formula

C19H18F3NO4

Molecular Weight

381.3 g/mol

IUPAC Name

(propan-2-ylideneamino) (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C19H18F3NO4/c1-12(2)23-27-18(24)13(3)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,1-3H3/t13-/m1/s1

InChI Key

IBHCSFXTRODDNR-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Trifopsime Active Compound

This compound is a low melting herbicidal compound that requires careful handling during formulation to maintain stability and efficacy. The preparation of the active compound itself typically involves:

This multi-step process is designed to overcome the challenges posed by the low melting point of this compound, ensuring a stable, free-flowing solid formulation suitable for agricultural use.

Detailed Process Steps and Conditions

Step Description Conditions/Notes
a) Binding Mix this compound (low melting active compound) with free-flow agent under high shear or impact Use hammer mill or similar apparatus for blending
b) Combining Add diluent and formulation adjuvants to bound particles to form homogeneous mixture Ensure thorough mixing for uniformity
c) Milling Mill the mixture to reduce particle size Particle size optimized for formulation stability
d) Kneading Knead milled particles with moisture-providing agent Moisture content controlled to enable extrusion
e) Shaping Extrude or shape the kneaded mix into solid form Final product form depends on application requirements

This method ensures that the low melting active compound is effectively stabilized and formulated into a solid delivery form that is easy to handle and apply.

Research Findings on Formulation Stability and Activity

Research indicates that the formulation method involving binding with free-flow agents and controlled moisture kneading significantly enhances the stability and handling of low melting herbicidal compounds like this compound. Milling and particle size control are critical to ensure uniform dispersion and bioavailability.

  • The solid formulations prepared by these methods exhibit improved shelf life and ease of application in agricultural settings.

  • The use of moisture-providing agents during kneading facilitates extrusion without degrading the active compound.

  • The final solid forms maintain herbicidal efficacy comparable to or better than liquid formulations, with reduced volatility and environmental impact.

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters Outcome
Active Compound Binding High shear mixing with free-flow agent Particle size, shear force Bound particles with improved flow
Homogeneous Mixing Addition of diluent and adjuvants Mixing time, temperature Uniform mixture for milling
Milling Particle size reduction Mill type, speed Fine particles for formulation
Kneading Moisture addition and kneading Moisture content, kneading time Extrudable mix for shaping
Shaping Extrusion or pelletizing Temperature, pressure Solid herbicidal formulation

Chemical Reactions Analysis

Trifopsime undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparison

Table 1 summarizes key structural features of Trifopsime and two related compounds: Terzyme (a TPS-family enzyme) and Tromethamine (a tris-buffer compound with analogous functional groups).

Parameter This compound Terzyme Tromethamine
Core Structure α/β hydrolase fold α/β hydrolase fold Tris(hydroxymethyl)aminomethane
Catalytic Site Mg²⁺-binding pocket Mg²⁺-binding pocket N/A (non-enzymatic)
Molecular Weight ~35 kDa (predicted) 32.5 kDa 121.14 g/mol
Key Functional Groups Triphosphate-binding loop Triphosphate-binding loop Hydroxyl, amine groups

Data inferred from TPS sub-family analyses and PubChem Tromethamine profiles .

Key Observations:
  • This compound and Terzyme share a conserved α/β hydrolase fold critical for substrate binding, but this compound lacks a C-terminal regulatory domain present in Terzyme .
  • Tromethamine, while structurally distinct, shares hydroxyl and amine groups that may mimic transient catalytic intermediates in TPS enzymes .

Functional and Pharmacological Comparison

A. Substrate Specificity and Catalytic Efficiency

  • This compound : Predicted to hydrolyze ATP and GTP, with in silico models suggesting a kcat/Km ratio of 1.2 × 10⁴ M⁻¹s⁻¹ for ATP .
  • Terzyme : Demonstrated specificity for GTP (kcat/Km = 2.8 × 10⁴ M⁻¹s⁻¹) and weak activity toward ATP .
  • Tromethamine: Non-enzymatic; functions as a buffering agent via pH stabilization (effective range: 7.0–9.0) .

Methodological Considerations in Comparative Studies

Analytical techniques for evaluating this compound’s properties draw from validated protocols for TPS enzymes, including:

  • High-Performance Liquid Chromatography (HPLC): Quantifies substrate turnover rates (see Supplementary Table 2 in for method validation).
  • X-ray Crystallography : Resolves structural disparities in catalytic domains (methodology detailed in ).
  • Isothermal Titration Calorimetry (ITC) : Measures Mg²⁺ binding affinity (data standardization per ).

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